Pinobanksin

Descripción general

Descripción

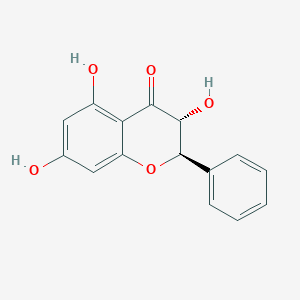

Pinobanksin (3,5,7-trihydroxyflavanone) is a flavanonol compound predominantly found in propolis, honey, and poplar (Populus spp.) bud exudates . It serves as a key intermediate in flavonoid biosynthesis, derived from pinocembrin through hydroxylation at the C-3 position . Structurally, this compound features a flavanone backbone with hydroxyl groups at positions 3, 5, and 7, enabling diverse chemical modifications such as esterification, methylation, and prenylation .

Its biological significance is underscored by its presence in propolis, where it contributes to antimicrobial, antioxidant, and antiparasitic activities . For instance, this compound esters exhibit potent activity against Trypanosoma brucei, a protozoan parasite . Analytical techniques like UPLC-Q-TOF-MS and HPLC-DAD have identified this compound and its derivatives as major constituents in propolis samples worldwide, with concentrations varying by geographical origin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pinobanksin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of this compound from propolis using organic solvents such as ethanol . The extraction process typically involves the following steps:

Extraction: The raw material (e.g., propolis) is mixed with an organic solvent (e.g., ethanol) and subjected to extraction under controlled temperature and time conditions.

Filtration: The extract is filtered to remove solid impurities.

Concentration: The filtered extract is concentrated using techniques such as rotary evaporation to obtain a crude extract.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of this compound . The industrial process may also involve the use of biotechnological methods to enhance the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Pinobanksin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: this compound can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions to form substituted derivatives. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: acidic or basic medium, controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: solvent (e.g., ethanol), controlled temperature.

Substitution: Halogens, alkylating agents; reaction conditions: solvent (e.g., dichloromethane), controlled temperature.

Major Products Formed:

Oxidation Products: Various oxidation derivatives of this compound.

Reduction Products: Reduced derivatives of this compound.

Substitution Products: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Extraction and Purification

Recent studies have optimized the extraction of pinobanksin from natural sources, significantly enhancing its yield and purity. For instance, researchers achieved a relative content increase from 0.42% to 92.53% through C18 purification techniques after employing organic solvent extraction from peony seed husks. The optimized extraction conditions included a 70% ethanol solution at 70°C for 60 minutes with a material-to-liquid ratio of 1:25 g/mL .

Biological Activities

This compound exhibits a wide range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Properties : this compound has demonstrated significant antioxidant activity by binding to catalase enzymes, helping to mitigate oxidative stress .

- Anti-cancer Effects : It effectively inhibits the proliferation of cancer cells, particularly SH-SY5Y neuroblastoma cells, by interacting with key proteins such as BAX and BCL-2. This interaction leads to increased hydrogen bonding that disrupts cancer cell survival pathways .

- Anti-inflammatory and Antibacterial Activities : this compound has shown potential in reducing inflammation and fighting bacterial infections, which can be beneficial in treating various inflammatory diseases .

- Anti-parasitic and Anti-mutagenic Effects : Its efficacy extends to anti-parasitic properties and the ability to inhibit mutagenesis, suggesting its role in cancer prevention .

Case Study 1: Cancer Cell Proliferation Inhibition

A study conducted on SH-SY5Y cells revealed that this compound inhibits cell growth by binding to cyclin-dependent kinases (CDK4/6). The molecular dynamics simulations indicated that this binding alters the conformation of these proteins, leading to reduced cell proliferation rates .

Case Study 2: Antioxidant Mechanism

In another study, this compound's antioxidant mechanism was elucidated through its interaction with catalase enzymes. The binding affinity was assessed using molecular docking techniques, showing that this compound can stabilize catalase's active site, enhancing its enzymatic activity against reactive oxygen species (ROS) .

Comprehensive Data Table

Mecanismo De Acción

Pinobanksin exerts its effects through various molecular targets and pathways . Some key mechanisms include:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby reducing inflammation.

Anti-bacterial Activity: this compound disrupts bacterial cell membranes and inhibits bacterial enzymes, leading to bacterial cell death.

Anti-cancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Derivatives

Pinobanksin derivatives are primarily modified at the C-3 hydroxyl group, forming esters or ethers. Key derivatives include:

Key Observations :

- Esterification at C-3 enhances lipophilicity, improving antimicrobial activity against pathogens like T. brucei and fungi .

- Methylation or prenylation alters solubility and bioavailability, influencing antioxidant efficacy and species-specific distribution .

(a) Pinocembrin

- Structure: Lacks the C-3 hydroxyl group present in this compound.

- Function: Precursor to this compound; exhibits weaker antiparasitic activity but stronger antibacterial effects .

- Source: Co-occurs with this compound in propolis and poplar buds .

(b) Chrysin

- Structure : A flavone (lacks the C-3 hydroxyl and C-2,3 double bond reduction).

- Function: Less potent against trypanosomatids but effective against Gram-positive bacteria .

- Source: Abundant in Chinese propolis alongside this compound .

(c) Quercetin

- Structure: A flavonol with additional C-3' and C-4' hydroxyl groups.

- Function : Broader antioxidant and anti-inflammatory activity but lower specificity for protozoal targets .

- Transport: Unlike this compound, quercetin has well-characterized transporter interactions .

Metabolic and Pharmacokinetic Differences

- Derivatives: Esterified forms (e.g., this compound-3-O-acetate) show improved stability in ethanolic extracts, enhancing bioaccessibility .

- Prenylated Derivatives : Unique to Greek propolis; prenyl groups may facilitate cell membrane penetration, increasing antiparasitic efficacy .

Tables and Figures Referenced :

- Table S1 (): MS data for this compound esters.

- Figure 1 (): HPLC profiles of this compound in propolis and poplar buds.

- Figure 6 (): Structural similarity analysis of this compound and quercetin.

Actividad Biológica

Pinobanksin is a flavonoid primarily found in various plants, including peony seed husks and propolis. Recent research has illuminated its diverse biological activities, making it a subject of increasing interest in pharmacology. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case studies, and providing data tables to illustrate its effects.

Overview of Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by binding to enzymes such as catalase (CAT), which helps mitigate oxidative stress .

- Antibacterial Effects : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA, primarily through disruption of cell wall integrity .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, contributing to its therapeutic potential .

- Anti-cancer Activity : Studies have reported that this compound inhibits the proliferation of cancer cells, particularly in neuroblastoma models by interacting with key regulatory proteins like BAX and BCL-2 .

Antioxidant Activity

A study optimized the extraction of this compound from peony seed husks, revealing a yield of 10.54% under specific conditions. The purified compound exhibited potent antioxidant activity by effectively binding to CAT, thus enhancing its protective effects against oxidative damage .

Antibacterial Activity

This compound's antibacterial properties were highlighted in a study examining Chinese red propolis, where it was found to inhibit the growth of S. aureus and MRSA. The mechanism involved the disruption of bacterial cell walls and membranes, leading to reduced ATP production and increased cell lysis .

Anti-cancer Mechanisms

In vitro studies demonstrated that this compound significantly inhibited the proliferation of SH-SY5Y neuroblastoma cells. The compound was shown to bind with BAX and BCL-2 proteins, leading to increased apoptosis in cancer cells through enhanced hydrogen bonding interactions . This suggests a potential role for this compound in cancer therapies targeting apoptosis pathways.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of this compound's biological activities in clinical settings:

- Cancer Treatment : A case study involving neuroblastoma patients highlighted the potential for this compound as an adjunct therapy due to its ability to enhance apoptosis in tumor cells .

- Infection Control : In clinical settings, this compound's antibacterial properties have been investigated for their potential use in treating infections caused by resistant bacterial strains .

Q & A

Q. Basic: What are the standard methodologies for isolating Pinobanksin from natural sources, and how do extraction solvents influence yield?

Answer:

this compound is typically isolated from propolis or pine species using solvent extraction. Ethanol (70–80%) is preferred due to its ability to solubilize phenolic compounds while minimizing co-extraction of non-target lipids . Yield optimization requires comparing solvent polarity (e.g., ethanol vs. acetone) and temperature (40–60°C) through factorial experiments. Quantification via HPLC-DAD at 280 nm is standard, with validation using spiked recovery tests (85–115% acceptable range) .

Q. Basic: How is this compound’s antioxidant activity evaluated in vitro, and what are common pitfalls in assay reproducibility?

Answer:

The DPPH and FRAP assays are widely used, but results vary due to:

- pH sensitivity : FRAP requires pH 3.6; deviations alter redox potential.

- Interfering compounds : Ascorbic acid in crude extracts may inflate DPPH results.

- Standardization : Use Trolox as a reference and report IC50 values with 95% confidence intervals .

Blind triplicates and negative controls (solvent-only) are critical to mitigate batch effects .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported pharmacokinetic profiles across preclinical studies?

Answer:

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) often stem from:

- Matrix effects : Plasma protein binding alters free this compound levels; use LC-MS/MS with deuterated internal standards for accuracy .

- Metabolite interference : Glucuronidation in the liver produces conjugates; employ β-glucuronidase pretreatment during analysis .

Meta-analyses using random-effects models (I² >50% indicates heterogeneity) and subgroup stratification (e.g., rodent species, dosing regimens) can identify confounding variables .

Q. Advanced: What experimental designs are optimal for studying this compound’s synergistic effects with other flavonoids?

Answer:

Use a response surface methodology (RSM) with central composite design to model interactions. Key parameters:

- Factor ranges : this compound:Quercetin molar ratios (1:1 to 1:5).

- Response variables : Antioxidant synergy index (SI >1 indicates synergy).

Validate via isobolographic analysis and Chou-Talalay plots . For mechanistic studies, RNA-seq paired with pathway overrepresentation analysis (e.g., KEGG) identifies co-regulated oxidative stress genes .

Q. Advanced: How can researchers address low stability of this compound in cell culture media during long-term bioactivity assays?

Answer:

Degradation in media (e.g., DMEM) occurs via oxidation and light exposure. Mitigation strategies:

- Add antioxidants : 0.1% ascorbic acid or 5 μM EDTA.

- Light protection : Use amber plates and reduce ambient light exposure.

- Stability testing : Pre-incubate this compound in media, sample at 0, 6, 12, and 24h for HPLC quantification. Adjust dosing intervals to maintain >80% potency .

Q. Basic: What computational tools are recommended for predicting this compound’s molecular targets?

Answer:

Ligand-based approaches:

- SwissTargetPrediction : Input SMILES string (e.g., C1=CC(=C(C=C1O)O)C2C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O) to identify kinases or GPCRs.

- Molecular docking (AutoDock Vina) : Dock against X-ray structures (PDB IDs: 3V3A for COX-2). Validate via SPR or ITC binding assays .

Q. Advanced: How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Answer:

Non-linearity (e.g., saturation of metabolic enzymes) requires:

- Extended dosing ranges : 0.1–100 μM in vitro; log increments for Hill slope calculation.

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Use nonlinear mixed-effects models (NONMEM) to correlate plasma concentrations (AUC0–24h) with effect-site activity .

Q. Basic: What are the best practices for ensuring reproducibility in this compound’s anti-inflammatory assays using RAWmacrophages?

Answer:

- Cell passage number : Restrict to 15–20 passages to avoid phenotypic drift.

- LPS batch consistency : Use LPS from a single vendor (e.g., Sigma L2880) and validate via NF-κB luciferase reporters.

- Cytokine measurement : Multiplex assays (e.g., Luminex) for IL-6, TNF-α with ≤15% CV between replicates .

Q. Advanced: How can metabolomic profiling improve understanding of this compound’s mode of action in complex biological systems?

Answer:

Untargeted metabolomics (UHPLC-QTOF-MS) with XCMS Online for feature detection identifies altered pathways (e.g., arachidonic acid metabolism). Combine with weighted gene co-expression network analysis (WGCNA) to link metabolites to transcriptomic clusters. Validate using stable isotope-resolved tracing (e.g., <sup>13</sup>C-Pinobanksin) .

Q. Advanced: What statistical approaches are robust for analyzing time-dependent cytotoxicity data of this compound in cancer cell lines?

Answer:

Time-to-event analysis (Kaplan-Meier curves) with log-rank tests compares IC50 shifts across timepoints (24h vs. 48h). For dose-time interactions, fit a Cox proportional hazards model with time-varying covariates. Report hazard ratios (HR) and 95% CIs, adjusting for multiple comparisons (Bonferroni) .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJZKRQHBQNCA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203287 | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-82-3 | |

| Record name | Pinobanksin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinobanksin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOBANKSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.